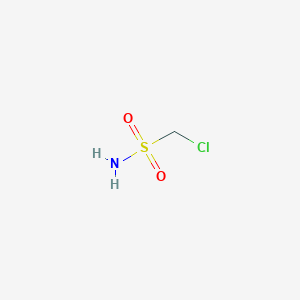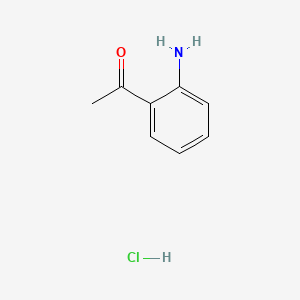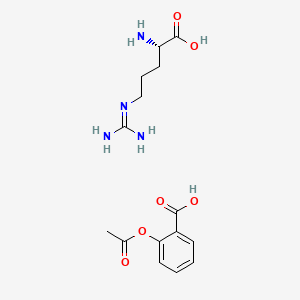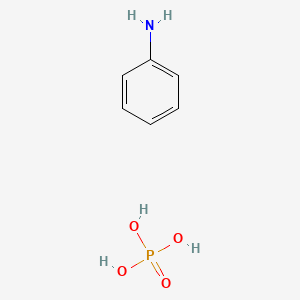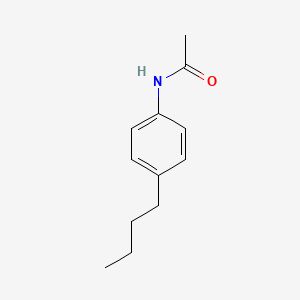
N-(4-Butylphenyl)acetamide
概要
説明
N-(4-Butylphenyl)acetamide is an organic compound with a chemical formula of C12H17NO . It is commonly referred to as a derivative of acetanilide. This compound is a white crystalline solid, insoluble in water but soluble in organic solvents.
Synthesis Analysis
N-(4-Butoxyphenyl)acetamide is synthesized via an SN2 nucleophilic substitution reaction from N(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide . Methods of purification are used to obtain a product with high purity .Molecular Structure Analysis
The molecular structure of N-(4-Butylphenyl)acetamide is represented by the linear formula C12H17NO . The molecular weight of this compound is 191.275 .Physical And Chemical Properties Analysis
N-(4-Butylphenyl)acetamide has a molecular weight of 191.275 . It is a white crystalline solid, insoluble in water but soluble in organic solvents.科学的研究の応用
Application in Antimicrobial and Antiproliferative Agents
Summary of the Application
“N-(4-Butylphenyl)acetamide” derivatives have been studied for their potential as antimicrobial and antiproliferative agents . These compounds have shown promising results against various bacterial and fungal species, as well as against certain types of cancer cells .
Methods of Application
The compounds are synthesized and then tested in vitro for their antimicrobial activity using the turbidimetric method . They are also evaluated for their anticancer activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) using the Sulforhodamine B (SRB) assay .
Results or Outcomes
The results revealed that certain derivatives have promising antimicrobial activity . In terms of anticancer screening, some compounds were found to be active against the breast cancer cell line . Furthermore, molecular docking studies demonstrated that these compounds have good docking scores within the binding pocket of selected proteins, suggesting they could be used as lead compounds for drug design .
Safety And Hazards
特性
IUPAC Name |
N-(4-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h6-9H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKURDANTWHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190098 | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butylphenyl)acetamide | |
CAS RN |
3663-20-5 | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-butylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

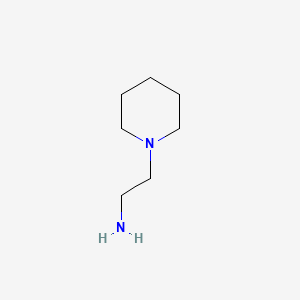
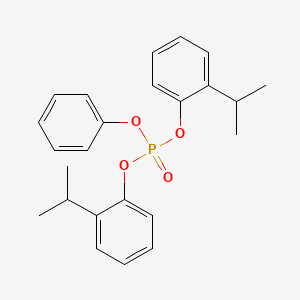
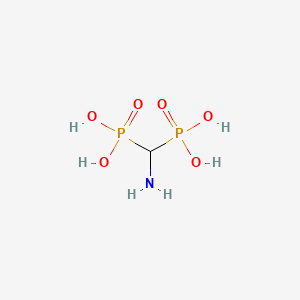
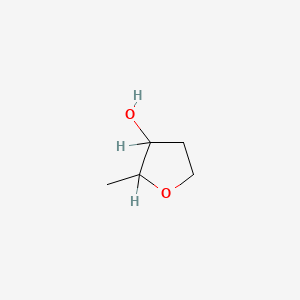
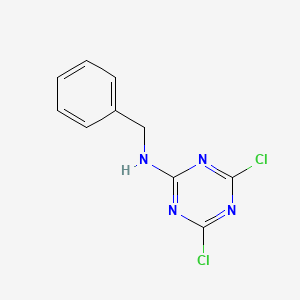
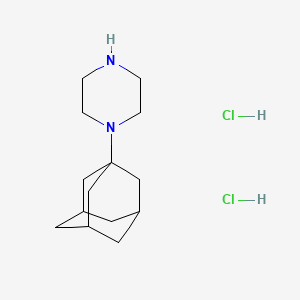
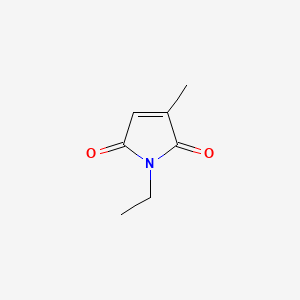
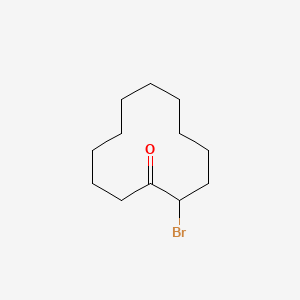
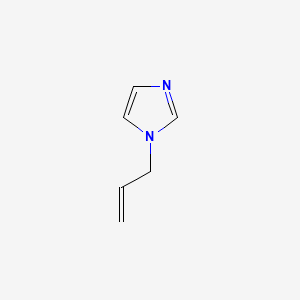
![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)
